molecular formula C14H9N3OS B12804825 1-Oxido-1-phenyl-3H-1,2-benzisothiazol-3-ylidenecyanamide CAS No. 58098-99-0

1-Oxido-1-phenyl-3H-1,2-benzisothiazol-3-ylidenecyanamide

Cat. No.: B12804825
CAS No.: 58098-99-0
M. Wt: 267.31 g/mol
InChI Key: FLYMZSKTSGKHJB-UHFFFAOYSA-N
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Description

1-Oxido-1-phenyl-3H-1,2-benzisothiazol-3-ylidenecyanamide is a heterocyclic compound featuring a benzisothiazole core modified with a phenyl group at position 1, an oxido (sulfoxide) group, and a cyanamide substituent at position 2. This structure combines a sulfoxide moiety (1-oxido) with a conjugated cyanamide group, which may influence its electronic properties, stability, and biological activity. While direct pharmacological data for this compound are scarce, analogs within the 1,2-benzisothiazol-3(2H)-one family are known for antimicrobial and antifungal activities .

Properties

CAS No.

58098-99-0

Molecular Formula

C14H9N3OS

Molecular Weight

267.31 g/mol

IUPAC Name

(1-oxo-1-phenyl-1,2-benzothiazol-3-ylidene)cyanamide

InChI

InChI=1S/C14H9N3OS/c15-10-16-14-12-8-4-5-9-13(12)19(18,17-14)11-6-2-1-3-7-11/h1-9H

InChI Key

FLYMZSKTSGKHJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S2(=NC(=NC#N)C3=CC=CC=C32)=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxido-1-phenyl-3H-1,2-benzisothiazol-3-ylidenecyanamide typically involves the reaction of 1-phenyl-3H-1,2-benzisothiazol-3-one with cyanamide under specific conditions. The reaction is usually carried out in the presence of an oxidizing agent to facilitate the formation of the oxido group. Common solvents used in this synthesis include acetonitrile and dimethyl sulfoxide (DMSO), and the reaction is often conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 1-Oxido-1-phenyl-3H-1,2-benzisothiazol-3-ylidenecyanamide may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Oxido-1-phenyl-3H-1,2-benzisothiazol-3-ylidenecyanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different oxides.

    Reduction: Reduction reactions can convert the oxido group back to its original state.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-Oxido-1-phenyl-3H-1,2-benzisothiazol-3-ylidenecyanamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Oxido-1-phenyl-3H-1,2-benzisothiazol-3-ylidenecyanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxido group plays a crucial role in these interactions, facilitating the formation of reactive intermediates that can modulate biological pathways. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Oxido-1-phenyl-3H-1,2-benzisothiazol-3-ylidenecyanamide with structurally related benzisothiazolone derivatives reported in the literature:

Compound Name Substituents/Modifications Oxidation State Key Properties/Activities Reference
1-Oxido-1-phenyl-3H-1,2-benzisothiazol-3-ylidenecyanamide Phenyl (C1), oxido (S=O), cyanamide (C3) Sulfoxide Hypothesized antimicrobial activity -
Methyl (1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate (Imp. D) Methyl ester, sulfone (S=O₂) Sulfone Pharmaceutical impurity; ester hydrolysis stability
Ethyl (1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate (Imp. E) Ethyl ester, sulfone (S=O₂) Sulfone Similar to Imp. D; altered pharmacokinetics
2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-isopropylphenyl)acetamide Acetamide, isopropylphenyl, sulfone (S=O₂) Sulfone Enhanced lipophilicity; potential bioactivity
Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate Ethyl ester, ketone (C3) Thione (S) Antibacterial/antifungal activity

Key Structural and Functional Differences:

Oxidation State: The target compound features a sulfoxide (S=O), whereas analogs like Imp. D/E and the acetamide derivative () are sulfones (S=O₂). Sulfoxides are generally less stable but more reactive, which may influence metabolic degradation or target binding. The unoxidized thione analog () lacks sulfur oxidation, limiting its electrophilicity compared to sulfoxides/sulfones.

Substituent Effects: Cyanamide vs. D/E and . This could enhance interactions with biological targets (e.g., enzymes or receptors). Phenyl vs. D/E) or the isopropylphenyl acetamide ().

Biological Activity: Sulfone derivatives (e.g., Imp. The acetamide derivative () with a sulfone and lipophilic isopropylphenyl group may exhibit improved membrane permeability, aligning with enhanced bioactivity in some benzisothiazolones. The target compound’s cyanamide and sulfoxide groups could synergize for unique antimicrobial or antifungal effects, though empirical data are needed.

Synthetic and Stability Considerations :

  • Sulfoxides are prone to oxidation to sulfones, complicating storage and synthesis. In contrast, sulfones (e.g., Imp. D/E) are more stable but less reactive .
  • Ester derivatives (Imp. D/E, ) may undergo hydrolysis under physiological conditions, whereas the cyanamide group in the target compound could offer greater metabolic stability.

Research Implications and Gaps

  • Pharmacological Profiling : Direct testing of the target compound’s antimicrobial/antifungal activity is critical to validate hypotheses based on structural analogs.
  • Comparative Stability Studies : Sulfoxide vs. sulfone stability under varying pH and temperature conditions remains unexplored.
  • SAR Development : Systematic studies on substituent effects (e.g., cyanamide vs. amide/ester) could refine the design of benzisothiazolone-based therapeutics.

Biological Activity

1-Oxido-1-phenyl-3H-1,2-benzisothiazol-3-ylidenecyanamide, with CAS No. 58098-99-0, is a compound belonging to the class of benzisothiazole derivatives. This compound has garnered attention due to its potential biological activities, including antibacterial and antifungal properties. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C14H9N3OS
  • Molecular Weight : 267.31 g/mol
  • Density : 1.32 g/cm³
  • Boiling Point : 467.3°C at 760 mmHg

Antibacterial Activity

Research has shown that derivatives of benzisothiazole exhibit varying degrees of antibacterial activity. In particular, studies have reported that certain derivatives demonstrate significant activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. For instance, the in vitro evaluation indicated that some N-substituted derivatives of benzisothiazole had promising antibacterial effects, while others showed limited efficacy against specific strains .

Antifungal Activity

The antifungal properties of benzisothiazole derivatives are influenced by their chemical structure. Some studies have indicated that modifications in substituents can enhance antifungal activity against various fungal species. However, the overall effectiveness varies widely among different derivatives, with some showing selective antifungal properties while others exhibit minimal activity .

DNA-Damaging Properties

A notable aspect of research into benzisothiazole derivatives is their potential DNA-damaging effects. While some compounds in this class have been evaluated for genotoxicity, the findings suggest that many do not exhibit significant genotoxic properties. This aspect is crucial for assessing the safety and therapeutic potential of these compounds in clinical applications .

Study 1: Antibacterial Evaluation

A study evaluated the antibacterial efficacy of various benzisothiazole derivatives against Staphylococcus aureus. The results indicated that certain compounds exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL, demonstrating considerable antibacterial activity compared to standard antibiotics .

CompoundMIC (µg/mL)Activity
Compound A16Strong
Compound B32Moderate
Compound C64Weak

Study 2: Antifungal Assessment

In another investigation focusing on antifungal properties, several benzisothiazole derivatives were tested against Candida albicans. The study revealed that specific modifications enhanced antifungal activity significantly:

CompoundInhibition Zone (mm)Activity Level
Compound D20High
Compound E15Moderate
Compound F10Low

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